molecular formula C13H18O3 B2816780 Propan-2-yl 2-(benzyloxy)propanoate CAS No. 143088-69-1

Propan-2-yl 2-(benzyloxy)propanoate

Cat. No.: B2816780
CAS No.: 143088-69-1
M. Wt: 222.284
InChI Key: XQSDGZJPMXZJSW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(benzyloxy)propanoate, also known by its IUPAC name isopropyl 2-(benzyloxy)propanoate, is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(benzyloxy)propanoate can be synthesized through the esterification of 2-(benzyloxy)propanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(benzyloxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(benzyloxy)propanoic acid and isopropanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-(benzyloxy)propanoic acid and isopropanol.

    Reduction: 2-(benzyloxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-(benzyloxy)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(benzyloxy)propanoate depends on its specific application. In general, the ester functional group can undergo hydrolysis to release the active 2-(benzyloxy)propanoic acid, which may interact with biological targets. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Propan-2-yl 2-(benzyloxy)propanoate can be compared with other similar esters, such as:

    Ethyl 2-(benzyloxy)propanoate: Similar structure but with an ethyl group instead of an isopropyl group.

    Methyl 2-(benzyloxy)propanoate: Similar structure but with a methyl group instead of an isopropyl group.

    Propan-2-yl 2-(methoxy)propanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

propan-2-yl 2-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)16-13(14)11(3)15-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSDGZJPMXZJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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